![molecular formula C10H12N2O2 B2692225 N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide CAS No. 39569-37-4](/img/structure/B2692225.png)
N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide
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Overview
Description
“N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide” is a chemical compound with the CAS Number: 39569-37-4 . Its IUPAC name is N-{3-[(1E)-N-hydroxyethanimidoyl]phenyl}acetamide . The compound has a molecular weight of 192.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-7H,1-2H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Antioxidant Properties
The compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards .
Anti-inflammatory Properties
Indole derivatives, which include N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, have been identified as having anti-inflammatory properties .
Antidepressant Properties
Indole derivatives have also been associated with anti-depressant properties .
Antifungal Properties
These compounds have shown anti-fungal properties .
Anticancer Properties
Indole derivatives have been associated with anti-cancer properties .
Antihypertensive Properties
These compounds have shown antihypertensive properties .
Antibiotic Properties
Indole derivatives have been associated with antibiotic properties .
Antiviral Properties
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCYPMNOIVNFHS-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide |
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